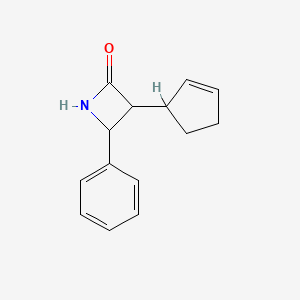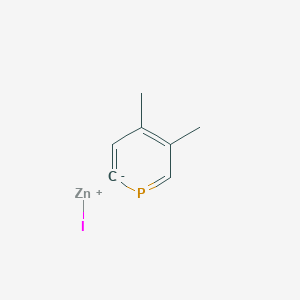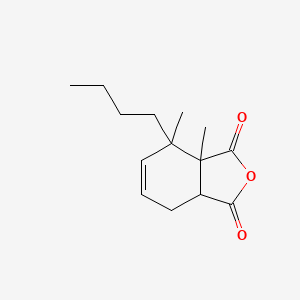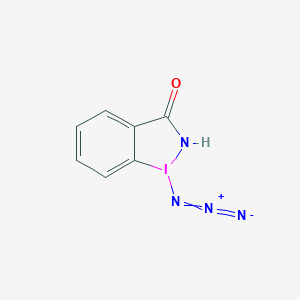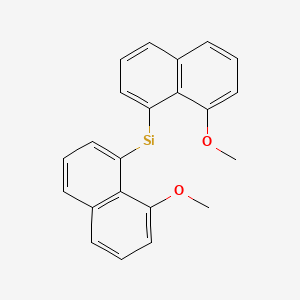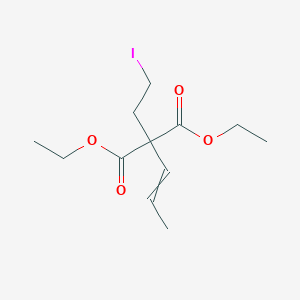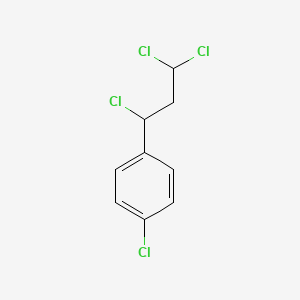
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-cloro-4-(1,3,3-tricloropropil)benceno es un compuesto orgánico con la fórmula molecular C9H8Cl4. Es un derivado del benceno, donde un átomo de cloro y un grupo tricloropropil se sustituyen en las posiciones 1 y 4, respectivamente.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-cloro-4-(1,3,3-tricloropropil)benceno típicamente implica la cloración de 1-cloro-4-propilbenceno. La reacción se lleva a cabo en condiciones controladas utilizando gas cloro en presencia de un catalizador como el cloruro férrico (FeCl3). La reacción procede a través de un mecanismo de radicales libres, lo que resulta en la sustitución de átomos de hidrógeno por átomos de cloro en el grupo propilo .
Métodos de producción industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a una escala mayor. El proceso implica el uso de reactores de flujo continuo para asegurar una mezcla y un control de la reacción eficientes. Las condiciones de reacción, como la temperatura y la presión, se optimizan para maximizar el rendimiento y minimizar los subproductos.
Tipos de reacciones:
Reacciones de sustitución: El 1-cloro-4-(1,3,3-tricloropropil)benceno puede sufrir reacciones de sustitución aromática nucleofílica.
Reacciones de oxidación: El compuesto puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) para formar ácidos carboxílicos.
Reacciones de reducción: La reducción del grupo tricloropropil se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4), lo que resulta en la formación de derivados menos clorados.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Hidróxido de sodio (NaOH) en medio acuoso o alcohólico.
Oxidación: Permanganato de potasio (KMnO4) en medio ácido o neutro.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Productos principales:
Derivados de fenol: Formados a partir de la sustitución nucleofílica.
Ácidos carboxílicos: Formados a partir de la oxidación.
Derivados menos clorados: Formados a partir de la reducción.
Aplicaciones Científicas De Investigación
El 1-cloro-4-(1,3,3-tricloropropil)benceno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con enzimas y proteínas.
Medicina: Se investiga su posible uso en el desarrollo de productos farmacéuticos, particularmente como precursor de ingredientes farmacéuticos activos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, incluidos polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción del 1-cloro-4-(1,3,3-tricloropropil)benceno implica principalmente la sustitución aromática nucleofílica. El átomo de cloro en el anillo de benceno es susceptible al ataque de nucleófilos, lo que lleva a la formación de un complejo de Meisenheimer. Este intermedio luego sufre la eliminación del ion cloruro, lo que resulta en el producto de sustitución . El grupo tricloropropil también puede participar en diversas reacciones químicas, contribuyendo a la reactividad del compuesto.
Compuestos similares:
1-cloro-4-(triclorometil)benceno: Estructura similar pero con un grupo triclorometil en lugar de un grupo tricloropropil.
1-Cloro-4-(3,3,3-trifluoroprop-1-en-2-il)benceno: Contiene un grupo trifluoropropil en lugar de un grupo tricloropropil.
Singularidad: El 1-cloro-4-(1,3,3-tricloropropil)benceno es único debido a la presencia del grupo tricloropropil, que le confiere propiedades químicas y reactividad distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas en síntesis orgánica y procesos industriales.
Comparación Con Compuestos Similares
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group instead of a trichloropropyl group.
Uniqueness: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is unique due to the presence of the trichloropropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
Propiedades
Número CAS |
147541-92-2 |
|---|---|
Fórmula molecular |
C9H8Cl4 |
Peso molecular |
258.0 g/mol |
Nombre IUPAC |
1-chloro-4-(1,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8Cl4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8-9H,5H2 |
Clave InChI |
FXGGVHPRMRPZIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


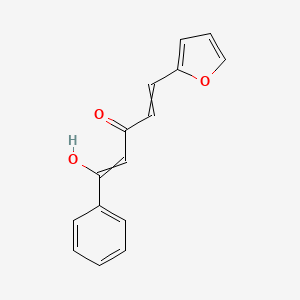
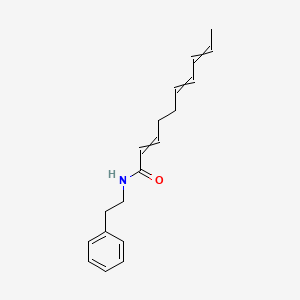
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)
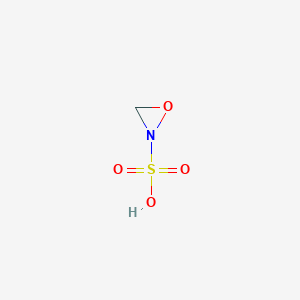
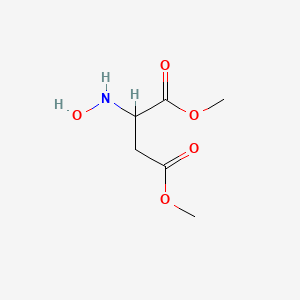
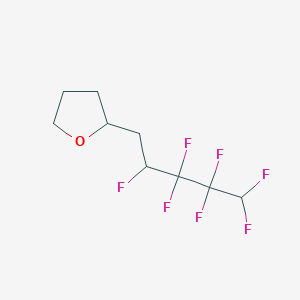
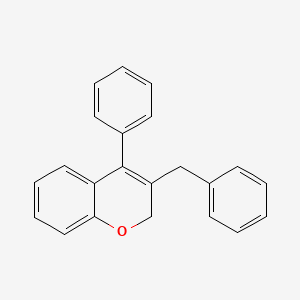
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
